molecular formula C10H11NO B3270844 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 535935-88-7

6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Cat. No.: B3270844
CAS No.: 535935-88-7
M. Wt: 161.2 g/mol
InChI Key: UBBKLVNNHBPPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a chemical compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring. It is an intermediate used in the synthesis of various pharmaceutical and biological compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Mechanism of Action

The mechanism of action of 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is unique due to its ethyl substitution, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in the synthesis of specific pharmaceutical compounds .

Properties

IUPAC Name

6-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-6-8-4-3-5-11-9(8)10(7)12/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBKLVNNHBPPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(C1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 5-methyl-6,7-dihydro-1-benzothiophen-4(5H)-one but substituting 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and iodoethane, and making non-critical variations provided the title compound as a oil:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 2
Reactant of Route 2
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 3
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 4
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 5
Reactant of Route 5
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 6
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.